molecular formula C12H11ClN2O2 B5050619 N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5050619
M. Wt: 250.68 g/mol
InChI Key: LTDKZDBJVSQGMG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a 2-chlorophenyl carboxamide group at position 2. Its molecular formula is C₁₂H₁₁ClN₂O₂ (molecular weight: 250.68 g/mol) .

Properties

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDKZDBJVSQGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethyl-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key structural features :

  • Oxazole ring : Stabilizes the molecule via aromaticity and provides sites for hydrogen bonding.
  • Chlorine substitution : Positioned ortho to the carboxamide group, influencing steric and electronic properties .
  • Methyl groups : Enhance metabolic stability and modulate steric bulk .

Synthesis typically involves condensation of chlorophenyl amines with oxazole precursors, followed by cyclization .

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Analogous Compounds
Compound Name Molecular Formula Substituents Key Electronic Features
Target Compound C₁₂H₁₁ClN₂O₂ 2-chlorophenyl, 3,5-dimethyl Chlorine induces electron-withdrawing effects; methyl groups enhance steric bulk .
N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide C₁₃H₁₂ClN₂O₃ 4-chloro-2,5-dimethoxyphenyl Methoxy groups donate electrons; chlorine enhances potency .
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide C₁₇H₁₂F₂N₂O₂ 2,4-difluorophenyl Fluorine increases electronegativity and membrane permeability .
N-(5-bromo-2,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₂H₈BrF₂N₂O₂ 5-bromo-2,4-difluorophenyl Bromine adds polarizability; dual halogens enhance target binding .

Electronic Effects :

  • Chlorine vs. Fluorine : Chlorine (in the target compound) has a larger atomic radius and polarizability compared to fluorine, leading to stronger van der Waals interactions but reduced electronegativity .
  • Methoxy vs.

Key Observations :

  • Halogen Position : The 2-chlorophenyl group in the target compound may favor interactions with hydrophobic binding pockets, but its anticancer potency is lower than bromine/fluorine-substituted analogs due to reduced electronegativity and target affinity .
  • Dual Halogenation : Compounds like N-(5-bromo-2,4-difluorophenyl)-3,5-dimethyl-oxazole-4-carboxamide exhibit enhanced activity due to synergistic halogen interactions with target proteins .

Crystallographic and Physicochemical Comparisons

Crystallographic Data :

  • The target compound’s 2-chlorophenyl group induces a distinct molecular conformation compared to N-(2,6-dichlorophenyl) analogs, as observed in ³⁵Cl NQR studies. Chlorine substitution shortens the C–Cl bond (1.74 Å) and alters lattice constants in monoclinic systems .
  • Lipophilicity : Calculated logP values:
    • Target compound: ~2.8 (moderate lipophilicity).
    • N-(2,4-difluorophenyl)-5-methyl-3-phenyl-oxazole-4-carboxamide: ~3.2 (higher due to fluorine) .

Biological Activity

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family, characterized by its unique oxazole ring structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The molecular formula for N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is C12H11ClN2O2C_{12}H_{11}ClN_{2}O_{2} with a molecular weight of approximately 250.68 g/mol. The presence of the chlorophenyl group and the carboxamide functional group contributes to its reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibits significant anti-inflammatory activity. Preliminary studies have shown that it can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, a study reported that this compound demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs) .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceConcentration Tested% Inhibition of TNF-αMechanism
6.25 μM~40%COX/LOX inhibition
50 μMSignificantCytokine modulation

Antimicrobial Activity

In addition to its anti-inflammatory effects, N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, with preliminary results indicating effective inhibition against resistant strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 μg/mLEffective against resistant strains
Escherichia coli64 μg/mLModerate activity

Case Study 1: In Vitro Analysis on PBMCs

A study conducted on human PBMCs demonstrated that treatment with N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide led to significant changes in cytokine production. The compound inhibited PHA-induced proliferation of PBMCs and showed a differential toxicity profile compared to reference compounds . The results indicated that this compound could modulate immune responses effectively.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In a separate investigation focusing on antimicrobial properties, N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide was tested against various resistant bacterial strains. The findings suggested that it exhibited greater efficacy than traditional antibiotics in certain cases, highlighting its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .

The biological activity of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in inflammatory pathways.
  • Cytokine Modulation : It alters cytokine production profiles in immune cells.
  • Antibacterial Action : It disrupts bacterial processes critical for survival.

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